An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Applications
A Note on the Target Compound: This guide focuses on the chemical properties of 2-chloro-5-(chloromethyl)pyridine . While the initial inquiry specified the chiral derivative, 2-chloro-5-[(1R)-1-chloroethyl]pyridine, publicly available technical data for this specific stereoisomer is limited. Therefore, this document provides a comprehensive analysis of its achiral, and extensively documented, parent compound. The principles of reactivity, synthesis, and safety detailed herein provide a critical foundation for researchers exploring its chiral and other complex derivatives.
Introduction and Strategic Importance
2-Chloro-5-(chloromethyl)pyridine (CCMP) is a halogenated pyridine derivative of significant industrial and academic interest. It serves as a pivotal building block, or intermediate, in the synthesis of a wide range of high-value chemical products. Its strategic importance is most pronounced in the agrochemical sector, where it is an essential precursor for several neonicotinoid insecticides, including imidacloprid, acetamiprid, and thiacloprid.[1][2][3] Beyond agriculture, its reactive nature makes it a versatile reagent for creating novel bioactive molecules with potential applications in pharmaceuticals and materials science.[4][5][6] This guide offers a detailed exploration of its chemical properties, synthesis protocols, reactivity, and safety considerations for professionals in chemical research and development.
Physicochemical and Structural Properties
CCMP is a solid at room temperature, typically appearing as a white to light yellow crystalline powder or fused solid.[7][8] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position. Crystal structure analysis reveals that the pyridine ring is nearly planar.[1][9] In the crystalline state, molecules can form dimers through weak intermolecular C-H···N hydrogen bonds, which contributes to the stability of the crystal lattice.[1][9]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂N | [7][10] |
| Molecular Weight | 162.01 g/mol | [10][11] |
| CAS Number | 70258-18-3 | [7][10][11] |
| Appearance | White to yellow/orange crystals or powder | [7][8] |
| Melting Point | 37-42 °C (lit.) | [9][11] |
| Flash Point | 110 °C (230 °F) - closed cup | [11] |
| Solubility | Insoluble in water. | [9][12] |
| IUPAC Name | 2-chloro-5-(chloromethyl)pyridine | [7][10] |
| SMILES String | ClCc1ccc(Cl)nc1 | [7][11] |
| InChI Key | SKCNYHLTRZIINA-UHFFFAOYSA-N | [7][10][11] |
Synthesis and Manufacturing Protocols
The synthesis of 2-chloro-5-(chloromethyl)pyridine can be achieved through several established routes, primarily involving the chlorination of pyridine-based precursors. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Key Synthetic Pathways
-
From 2-Chloro-5-(hydroxymethyl)pyridine: This is a common and direct laboratory-scale method involving the conversion of the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride (SOCl₂).[13]
-
From 2-Chloro-5-methylpyridine: A more modern and "greener" approach involves the free-radical chlorination of the methyl group on 2-chloro-5-methylpyridine. This can be initiated using light or a chemical initiator with a chlorinating agent such as trichloroisocyanuric acid (TCCA), which is considered safer than using chlorine gas directly.[3][14]
-
From 3-Picoline (3-Methylpyridine): On an industrial scale, synthesis can start from the readily available 3-picoline. This process involves a liquid-phase chlorination reaction, often in an organic solvent and under controlled pH, to achieve both ring and side-chain chlorination.[2]
Diagram: Synthetic Workflow Overview
Caption: Overview of primary synthetic pathways to 2-chloro-5-(chloromethyl)pyridine.
Detailed Experimental Protocol: Synthesis from 2-Chloro-5-(hydroxymethyl)pyridine[13]
This protocol is adapted from established literature procedures for the chlorination of the corresponding alcohol.
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine (70.3 g)
-
Thionyl chloride (87.4 g)
-
1,2-dichloroethane (150 ml total)
-
Chloroform (200 ml)
-
Water (60 ml)
-
Sodium hydrogen carbonate (20 g)
-
Activated carbon
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a dropping funnel and reflux condenser, prepare a mixture of thionyl chloride (87.4 g) and 1,2-dichloroethane (100 ml).
-
Addition of Starting Material: Prepare a solution of 2-chloro-5-(hydroxymethyl)pyridine (70.3 g) in 1,2-dichloroethane (50 ml). Add this solution dropwise to the thionyl chloride mixture over 30 minutes, maintaining the temperature between 5-20 °C using a water bath.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 90 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4.5 hours.
-
Work-up: a. Cool the reaction mixture and concentrate it under reduced pressure to remove excess thionyl chloride and solvent. b. Dilute the residue with chloroform (200 ml) and water (60 ml). c. Carefully add sodium hydrogen carbonate (20 g) in small portions with stirring to neutralize the excess acid.
-
Isolation and Purification: a. Separate the organic layer. b. Treat the organic layer with activated carbon to decolorize it. c. Concentrate the organic layer under reduced pressure to yield the final product, 2-chloro-5-(chloromethyl)pyridine, as a yellow-brown solid (approx. 75.9 g).
Chemical Reactivity and Key Applications
The reactivity of CCMP is dominated by its two chloro-substituents. The chlorine atom on the chloromethyl group is significantly more reactive towards nucleophilic substitution than the chlorine atom on the pyridine ring, behaving similarly to a benzylic chloride. This differential reactivity is the cornerstone of its utility as a synthetic intermediate.
Core Application: Neonicotinoid Insecticides
CCMP is the indispensable precursor for a generation of systemic insecticides that target the nicotinic acetylcholine receptors in insects.[3] The synthesis of imidacloprid, a widely used insecticide, exemplifies the strategic use of CCMP.
Caption: CCMP as the key electrophile in the synthesis of Imidacloprid.
In this reaction, the nitrogen atom of a nucleophile (e.g., N-nitro-imidazolidin-2-ylideneamine) displaces the chloride from the chloromethyl group of CCMP to form the final product.[1]
Broader Synthetic Utility
Researchers have leveraged the reactivity of CCMP to synthesize novel molecules with diverse biological activities. By reacting CCMP with hydrazine hydrate, a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, is formed. This intermediate can then be reacted with various aldehydes to create a library of hydrazone compounds, which have shown promising antimicrobial and anti-malarial effects in preliminary studies.[4][5]
Safety, Handling, and Hazard Profile
2-Chloro-5-(chloromethyl)pyridine is classified as a hazardous substance and requires careful handling in a controlled laboratory or industrial setting.[12] It is corrosive and can cause severe skin burns and serious eye damage.[10][15] It is also harmful if swallowed.[10]
GHS Hazard and Precautionary Information
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[11] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[10][11] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[10][16] |
Key Precautionary Statements (P-codes):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[16][17]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[16][17]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[17]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[16]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
-
P310: Immediately call a POISON CENTER or doctor/physician.[16]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid formation of dust and aerosols.[16][17] All personal contact, including inhalation, should be avoided.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong bases, oxidizing agents, and alkalis.[12]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, protective clothing, and chemical safety goggles or a face shield.[11][16] Respiratory protection (e.g., type P3 respirator cartridges) is recommended, especially when handling powders.[11]
Conclusion
2-Chloro-5-(chloromethyl)pyridine is a compound of considerable chemical importance, primarily functioning as a high-value intermediate in the agrochemical industry. Its differential reactivity allows for selective functionalization, making it a versatile tool for synthetic chemists. While this guide provides a thorough overview of its properties, synthesis, and handling, researchers are encouraged to consult the primary literature and safety data sheets for the most current and detailed information before use. The exploration of its chiral derivatives remains a promising area for the development of next-generation pharmaceuticals and agrochemicals with enhanced specificity and efficacy.
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Process for the preparation of 2-chloro-5-chloromethyl-pyridine. | Semantic Scholar. [Link]
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Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
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